Patulin Patulin Patulin is a furopyran and lactone that is (2H-pyran-3(6H)-ylidene)acetic acid which is substituted by hydroxy groups at positions 2 and 4 and in which the hydroxy group at position 4 has condensed with the carboxy group to give the corresponding bicyclic lactone. A mycotoxin produced by several species of Aspergillus and Penicillium, it has antibiotic properties but has been shown to be carcinogenic and mutagenic. It has a role as an antimicrobial agent, a mycotoxin, a carcinogenic agent, a mutagen, a Penicillium metabolite and an Aspergillus metabolite. It is a furopyran, a lactol and a gamma-lactone.
Patulin is a natural product found in Trichoderma virens, Amesia atrobrunnea, and other organisms with data available.
Patulin is found in pomes. Mycotoxin, found as a contaminant of foods, e.g. apple juice. Sometimes detd. in apple juice Patulin is a mycotoxin produced by a variety of molds, particularly Aspergillus and Penicillium. It is commonly found in rotting apples, and the amount of patulin in apple products is generally viewed as a measure of the quality of the apples used in production. It is not a particularly potent toxin, but a number of studies have shown that it is genotoxic, which has led to some theories that it may be a carcinogen, though animal studies have remained inconclusive. Patulin is also an antibiotic. Several countries have instituted patulin restrictions in apple products. The World Health Organization recommends a maximum concentration of 50 ug/L in apple juice. Patulin has been shown to exhibit apoptotic and antibiotic functions (A7849, A7850). Patulin belongs to the family of Pyrans. These are compounds containing a pyran ring, which is a six-member heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom and two ring double bonds.
4-Hydroxy-4H-furo(3,2-c)pyran-2(6H)-one. A mycotoxin produced by several species of Aspergillus and Penicillium. It is found in unfermented apple and grape juice and field crops. It has antibiotic properties and has been shown to be carcinogenic and mutagenic and causes chromosome damage in biological systems.
Brand Name: Vulcanchem
CAS No.: 149-29-1
VCID: VC21334771
InChI: InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2
SMILES: C1C=C2C(=CC(=O)O2)C(O1)O
Molecular Formula: C7H6O4
Molecular Weight: 154.12 g/mol

Patulin

CAS No.: 149-29-1

VCID: VC21334771

Molecular Formula: C7H6O4

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

Patulin - 149-29-1

Description

Biosynthesis and Production

Patulin is biosynthesized from 6-methylsalicylic acid through multiple chemical transformations. The enzyme isoepoxydon dehydrogenase plays a crucial role in this process . Factors such as nitrogen levels, manganese, pH, and the presence of necessary enzymes regulate the biosynthetic pathway of patulin .

Occurrence and Contamination

Patulin is commonly found in rotting fruits, particularly apples, and is used as a measure of the quality of apples used in production . It has also been detected in other fruits like peaches, pears, and grapes, as well as in some vegetables . The presence of patulin in apple products is highly regulated due to its potential health risks .

Table 1: Patulin Contamination in Fruits

Fruit TypeContamination Rate (%)Mean Patulin Level (μg/kg)
Apples17% (Farm), 23% (Transport), 28% (Market)Varies by stage
OrangesSimilar trends observedData not specified
ApricotsSimilar trends observedData not specified
LemonsSimilar trends observedData not specified
GuavaSimilar trends observedData not specified

Note: The exact mean levels for fruits other than apples are not detailed in the available data, but similar contamination trends were observed across different stages of the supply chain .

Toxicity and Health Effects

Patulin is toxic to many enzymes with sulfhydryl groups in their active sites and can disrupt cellular functions such as plasma membrane integrity, protein synthesis, and DNA synthesis . It also promotes protein cross-linking, which can lead to cellular damage . While patulin has shown antibiotic properties, its toxicity makes it unsuitable for human use . Animal studies suggest potential carcinogenic effects, though these findings are inconclusive .

Table 2: Cellular Effects of Patulin

Cellular EffectDescription
Plasma Membrane DisruptionCauses cell membrane damage
Protein Synthesis InhibitionInterferes with Na+-coupled amino acid transport
DNA Synthesis InhibitionDisrupts transcription and translation processes
Protein Cross-linkingPromotes intramolecular and intermolecular cross-linking

Regulations and Detection

Regulations for patulin levels in food products are established in many countries. The World Health Organization recommends a maximum concentration of 50 μg/L in apple juice . Detection methods include liquid chromatography (HPLC) with UV detection, which is effective for analyzing patulin levels in various fruit samples .

Table 3: Regulatory Limits for Patulin

ProductMaximum Allowable Limit
Apple Juice50 μg/L (WHO recommendation)
Other Fruit JuicesVaries by country and product
CAS No. 149-29-1
Product Name Patulin
Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
IUPAC Name 4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one
Standard InChI InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2
Standard InChIKey ZRWPUFFVAOMMNM-UHFFFAOYSA-N
SMILES C1C=C2C(=CC(=O)O2)C(O1)O
Canonical SMILES C1C=C2C(=CC(=O)O2)C(O1)O
Colorform Compact prisms or thick plates from ether or chloroform
White...crystalline solid
CRYSTALS FROM BENZENE
Colorless crystals, prisms, or plates from Et2O or trichloromethane
Melting Point 111.0 °C
111 °C
Physical Description Solid; [Merck Index] Colorless or white odorless solid; [HSDB] White crystalline solid; [Aldrich MSDS]
Solid
Solubility Soluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate
Soluble in common organic solvents; insoluble in petroleum ether
Soluble in wate
Synonyms Patulin
Vapor Pressure 0.0000068 [mmHg]
Reference Compounds from MacDonald et al. Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, doi:10.1038/nchembio790. http://www.nature.com/naturechemicalbiology
Krutzik et al. High-content single cell drug screening with phospho-specific flow cytometry Nature Chemical Biology, doi: 10.1038/nchembio.2007.59, published online 23 December 2007. http://www.nature.com/naturechemicalbiology
PubChem Compound 4696
Last Modified Aug 15 2023

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